Nepetalic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nepetalic acid can be synthesized through the hydrolysis of nepetalactone. The process involves the use of acidic or basic hydrolysis conditions to convert nepetalactone into this compound. The reaction typically requires the use of solvents such as ethanol or methanol and is carried out under controlled temperature and pH conditions to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from Nepeta cataria (catnip) plants. The process includes harvesting the plant material, followed by steam distillation to obtain the essential oil containing nepetalactone. Subsequent hydrolysis of nepetalactone in the presence of acid or base yields this compound. The final product is then purified using techniques such as chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Nepetalic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nepetonic acid.
Reduction: Reduction of this compound can yield dihydronepetalactone.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Nepetonic acid
Reduction: Dihydronepetalactone
Substitution: Various this compound derivatives depending on the nucleophile used
Scientific Research Applications
Nepetalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various iridoid compounds and as a model compound for studying iridoid biosynthesis.
Biology: Investigated for its role in plant defense mechanisms and its effects on insect behavior.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the formulation of natural insect repellents and as a flavoring agent in the food industry.
Mechanism of Action
Nepetalic acid exerts its effects through various molecular targets and pathways. In insects, it acts as a repellent by interfering with their olfactory receptors, leading to altered behavior. In mammals, this compound and its derivatives have been shown to interact with opioid receptors, modulating pain perception and inducing mild sedative effects. The exact molecular mechanisms are still under investigation, but it is believed that this compound influences multiple signaling pathways.
Comparison with Similar Compounds
Nepetalic acid is structurally related to other iridoid compounds such as nepetalactone, nepetalactam, and dihydronepetalactone While nepetalactone is the primary active component in catnip, this compound is a hydrolysis product with distinct chemical properties Nepetalactam, a nitrogen analog of nepetalactone, can be synthesized from this compound and nepetalactone Dihydronepetalactone, another related compound, is formed through the reduction of this compound
List of Similar Compounds
- Nepetalactone
- Nepetalactam
- Dihydronepetalactone
Properties
IUPAC Name |
(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-3-4-8(7(2)5-11)9(6)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13)/t6-,7-,8+,9+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMAXSVLBZNEL-RBXMUDONSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1C(=O)O)C(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]1C(=O)O)[C@@H](C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200406 | |
Record name | Nepetalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-06-1 | |
Record name | (1R,2S,5R)-2-Methyl-5-[(1R)-1-methyl-2-oxoethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nepetalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepetalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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